3,6-Diphenylpyridazine
Overview
Description
3,6-Diphenylpyridazine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.287 .
Synthesis Analysis
The synthesis of pyridazin derivatives, including 3,6-Diphenylpyridazine, involves the reaction of pyridazine ester with hydrazine hydrate . The final products are easily obtained without the need for harsh purification steps .Molecular Structure Analysis
The molecular structure of 3,6-Diphenylpyridazine is represented by the linear formula C16H12N2 . It has a molecular weight of 232.287 .Chemical Reactions Analysis
While specific chemical reactions involving 3,6-Diphenylpyridazine are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of pyridazin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Diphenylpyridazine include its molecular weight of 232.287 and its linear formula C16H12N2 .Scientific Research Applications
Cyclometalation with Palladium and Platinum
The cyclometalation of 3,6-diphenylpyridazines with palladium and platinum shows distinct behaviors. With palladium, sequential cyclometalations are observed, while with platinum, only double cycloplatination is noted (Slater et al., 2001).
ACAT Inhibitors
Alkyl-5,6-diphenylpyridazine derivatives were synthesized and tested as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, displaying inhibition in the micromolar range (Giovannoni et al., 2001).
Mechanism of Ring Contractions
The mechanism of rearrangement to 4-substituted-3,6-diphenylpyridazines was investigated, involving a stereospecific 1,3-dehydrohalogenation forming a diazanorcaradiene intermediate (Amiet & Johns, 1968).
Antiplasmodium Activity
Amidated 3,6-diphenylated imidazopyridazines show potent inhibition of Plasmodium phosphatidylinositol-4-kinase (PI4K) and moderate inhibition of cyclic guanidine monophosphate (cGMP)-dependent protein kinase (PKG), offering new avenues for malaria treatment (Cheuka et al., 2020).
Luminescent Pt(II) Complexes
Binuclear luminescent Pt(II) complexes based on substituted 3,6-diphenylpyridazines were synthesized, showing potential for applications in materials science due to their green-orange phosphorescence (Zhukovsky et al., 2017).
Synthesis of Hetarylpyranopyridazines
4-Acetyl-5,6-diphenylpyridazin-3(2H)-one was used to synthesize new hetarylpyranopyridazines, contributing to the development of novel chemical compounds (Abdel-Megid et al., 2009).
Green Synthesis of Anticancer Drugs
Green synthesis techniques were used to create 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives, demonstrating significant biological and pharmacological activities, including anticancer properties (Selim et al., 2021).
Synthesis of Pyrimido[4,5-c]pyridazine Derivatives
The synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo derivatives from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile was explored, expanding the chemical diversity of pyridazine compounds (Abdel Moneam, 2004).
Antibacterial Activity of Glucosyl-Pyridazinones
The reaction of 5,6-diphenylpyridazin-3(2H)-one with glucopyranosyl bromide resulted in compounds screened for antibacterial activity, showing potential in medicinal chemistry (El‐Sayed et al., 2009).
Interactions with Tubulin
Derivatives of 5,6-diphenylpyridazin-3-one were examined for their interactions with tubulin, revealing potential as antimitotic agents affecting both plant and mammalian cells (Batra et al., 1986).
properties
IUPAC Name |
3,6-diphenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKXPUBXWXTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423297 | |
Record name | 3,6-diphenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diphenylpyridazine | |
CAS RN |
891-22-5 | |
Record name | 3,6-diphenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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